molecular formula C11H21Cl2N3 B1491782 4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride CAS No. 1351643-50-9

4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride

Cat. No. B1491782
CAS RN: 1351643-50-9
M. Wt: 266.21 g/mol
InChI Key: WQZRVMCOSZMRIZ-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The compound is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products . For example, Hadizadeh et al. synthesized a compound with a similar structure and evaluated it for antihypertensive potential in rats .


Molecular Structure Analysis

The molecular weight of “4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride” is 193.29 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

The compound is a white or colorless solid . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . The storage temperature is 28 C .

Scientific Research Applications

Pharmacology

In pharmacology, this compound’s imidazole ring makes it a valuable synthon for developing new drugs. Imidazole derivatives exhibit a wide range of biological activities, including antibacterial, antitumor, and antiviral effects . The compound’s solubility in water and polar solvents also aids in the formulation of various pharmaceuticals, addressing the solubility issues of poorly soluble drug entities .

Medicinal Chemistry

The compound’s structural features contribute to its therapeutic potential. It’s part of a class of compounds known for their roles in creating drugs with antibacterial, anti-inflammatory, and antifungal properties . Its versatility in drug synthesis makes it a cornerstone in medicinal chemistry for creating more effective and targeted treatments.

Biochemistry

In biochemistry, the compound serves as a building block for synthesizing molecules that interact with biological systems. Its imidazole core is essential in mimicking the structure of natural bioactive compounds, which can lead to the discovery of new biochemical pathways and targets for therapeutic intervention .

Materials Science

The compound’s imidazole moiety is significant in materials science, particularly in the synthesis of novel polymers and coordination compounds with potential applications in luminescence, catalysis, and gas adsorption . These materials could be used in creating sensors, filters, or devices for environmental monitoring.

Environmental Science

Imidazole derivatives are explored for their potential use in environmental science, such as in the development of corrosion inhibitors, sanitizers, and dyestuffs. These applications are crucial for maintaining infrastructure and ensuring the safety of water supplies .

Chemistry

In the broader field of chemistry, the compound’s imidazole ring is a key player in various chemical reactions. It acts as a ligand in coordination chemistry, forming complexes with metals that can be used in catalysis or as precursors for more complex chemical syntheses .

Safety and Hazards

The safety information and MSDS for “4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride” can be found at the provided link .

properties

IUPAC Name

4-[(2-ethylimidazol-1-yl)methyl]piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3.2ClH/c1-2-11-13-7-8-14(11)9-10-3-5-12-6-4-10;;/h7-8,10,12H,2-6,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZRVMCOSZMRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride
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4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride
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4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride
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4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride

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